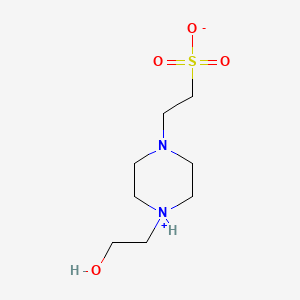
HEPES
概述
描述
HEPES,或 4-(2-羟乙基)-1-哌嗪乙磺酸,是一种两性离子磺酸缓冲剂。它是二十种 Good 缓冲剂之一,用于维持生物和化学溶液的 pH 值。 This compound 尤其因其在二氧化碳浓度变化的情况下维持生理 pH 值的能力而备受推崇,使其广泛应用于细胞培养 .
作用机制
HEPES 通过根据溶液的 pH 值捕获或释放氢离子来发挥其缓冲作用。这种维持稳定 pH 的能力归因于其两性离子性质,使其既可以充当酸,也可以充当碱。 涉及的分子靶点和途径包括与溶液中存在的氢离子和其他离子之间的相互作用 .
实验室实验的优点和局限性
HEPES has several advantages for use in lab experiments. Its ability to buffer over a wide pH range, stability at physiological pH levels, and minimal effects on protein structure and function make it a useful buffer for a wide range of applications. However, one limitation of this compound is its relatively high cost compared to other buffers, such as MOPS or MES.
未来方向
Future research on HEPES should focus on its use in specific types of scientific research such as protein purification, enzyme kinetics, and electrophoresis. Additionally, research on the use of this compound in specific cell types, such as primary cells and stem cells, should also be conducted to fully understand its effects on these cell types. Furthermore, investigating alternative or more cost-effective buffers that can replace this compound, could be useful for researcher who have budget constraints.
In conclusion, this compound is a widely used buffer, chelating agent, and pH stabilizer in scientific research. Its ability to buffer over a wide pH range, stability at physiological pH levels, and minimal effects on protein structure and function make it a useful buffer for a wide range of applications. Future research on this compound should focus on its use in specific types of scientific research and its effects on specific cell types. Additionally, research on alternative or more cost-effective buffers that can replace this compound should also be conducted.
Another area of future research on this compound could be its potential use in medical applications. Studies have shown that this compound can be used as a component in wound healing products, and as a component in a drug delivery system for cancer drugs. Furthermore, this compound has been used in the production of medical devices such as artificial organs and tissue engineering scaffolds. It is important to note that the use of this compound in medical applications requires further research and validation to ensure safety and efficacy.
In addition to its use in medical applications, this compound has also been investigated as a component in industrial applications such as water treatment, oil drilling, and metal finishing. Due to its ability to stabilize pH and chelate metal ions, this compound has been shown to be effective in removing impurities and preventing corrosion in industrial processes.
In conclusion, this compound is a versatile chemical that has a wide range of applications in scientific research, medical and industrial applications. Its ability to buffer over a wide pH range, stability at physiological pH levels, and minimal effects on protein structure and function make it a useful chemical for a wide range of applications. Future research on this compound should focus on investigating its potential use in specific areas such as medical applications and industrial processes. Additionally, research on alternative or more cost-effective chemicals that can replace this compound should also be conducted.
科学研究应用
HEPES 因其优异的缓冲能力而广泛应用于科学研究。其应用包括:
化学: 用作各种化学反应中的缓冲剂,以维持稳定的 pH 值。
生物学: 通常用于细胞培养基,以维持生理 pH 值,确保细胞生长和功能的最佳条件.
医学: 用于制备药物制剂和诊断试剂。
生化分析
Biochemical Properties
HEPES operates effectively within the pH range of 6.8 to 8.2, making it particularly useful in maintaining the physiological pH necessary for most biological processes in cell culture . This compound’s buffering capacity is optimal at pH 7.3, which closely mimics the internal pH of most living organisms . Furthermore, this compound exhibits low metal ion reactivity, which prevents it from binding with divalent cations like magnesium or calcium . This non-reactivity ensures that this compound does not interfere with the ionic balances that are essential for normal cellular function .
Cellular Effects
In cell culture, this compound plays a crucial role in maintaining cellular pH, influencing various biological parameters, and inhibiting prion protein conversion, making it valuable for studying prion diseases . This compound is taken up by cells, which should be taken into consideration for studies of specific cellular functions .
Molecular Mechanism
The molecular structure of this compound includes a piperazine ring, which is a nitrogen-containing heterocycle, attached to an ethanesulfonic acid group through an ethylene glycol chain . This unique configuration contributes to this compound’s efficacy as a buffer .
Temporal Effects in Laboratory Settings
This compound has been shown to be taken up by cells, and even 48 hours after medium exchange from this compound-containing medium to this compound-free medium, intracellular this compound could still be detected . This indicates that this compound can have long-term effects on cellular function observed in in vitro studies .
Transport and Distribution
This compound is soluble in both water and organic solvents, which adds to its versatility . This feature enables this compound to be used in various experimental settings, including those involving hydrophobic substances where other buffers may fail .
准备方法
合成路线和反应条件
HEPES 可以通过使 1-哌嗪乙醇与环氧乙烷反应,然后用三氧化硫或氯磺酸进行磺化来合成。 反应条件通常需要保持受控的温度和 pH 值,以确保获得所需的产物 .
工业生产方法
在工业环境中,this compound 采用类似的合成路线,但反应条件经过优化,以最大限度地提高产量和纯度,以大批量生产。 该过程涉及使用高纯度试剂和先进的纯化技术,以确保最终产品符合严格的质量标准 .
化学反应分析
反应类型
HEPES 会发生各种化学反应,包括:
氧化: this compound 可以被强氧化剂氧化,导致形成磺酸衍生物。
还原: 还原反应不太常见,但在特定条件下会发生。
常用试剂和条件
与 this compound 反应中常用的试剂包括强酸和强碱、过氧化氢等氧化剂以及还原剂。 反应条件根据所需的产物而异,但通常涉及受控的温度和 pH 水平 .
主要产物
相似化合物的比较
HEPES 与其他 Good 缓冲剂进行比较,例如:
MES (2-(N-吗啉)乙磺酸): 类似的缓冲范围,但在存在二氧化碳的情况下维持 pH 值的效果较差。
MOPS (3-(N-吗啉)丙磺酸): 类似的缓冲能力,但 pH 范围不同。
PIPES (1,4-哌嗪二乙磺酸): 结构相似,但缓冲性能不同.
This compound 独特之处在于其在存在二氧化碳的情况下具有很高的缓冲能力和稳定性,使其特别适合于细胞培养应用 .
属性
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O4S/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14/h11H,1-8H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMHFZQWWAIEOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
75277-39-3 (mono-hydrochloride salt) | |
| Record name | HEPES | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007365459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5040382 | |
| Record name | (4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |
| Record name | 1-Piperazineethanesulfonic acid, 4-(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | HEPES | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14524 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7365-45-9 | |
| Record name | 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7365-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HEPES | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007365459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HEPES | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16872 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | HEPES | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166663 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Piperazineethanesulfonic acid, 4-(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYETHYLPIPERAZINE ETHANE SULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWW266YE9I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 15(R)-hydroperoxy-EPE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062295 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


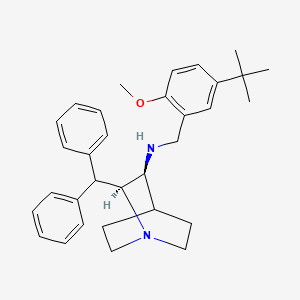
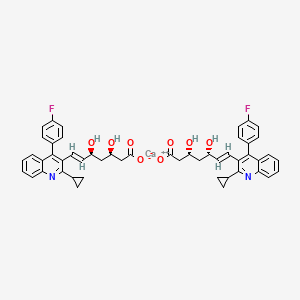
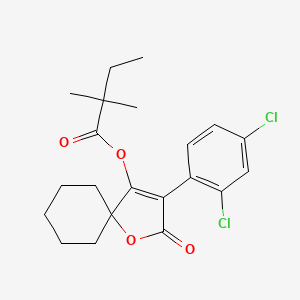
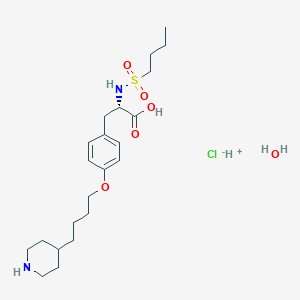


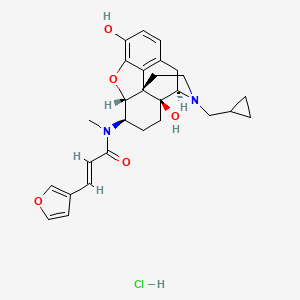
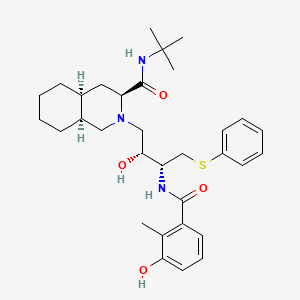
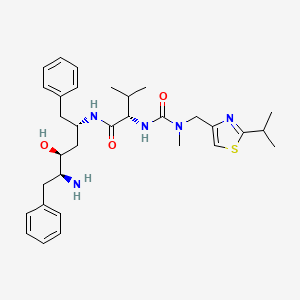

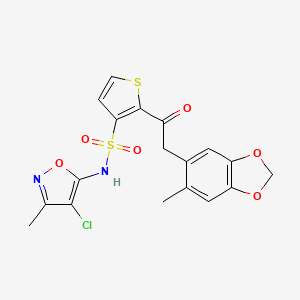


![(1S,5R,6R,7S,9S,11R,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1663639.png)
